
2,2-二甲基-3-戊酮
描述
2,2-Dimethyl-3-pentanone is a methyl ketone compound that has been studied in various contexts, including its potential as a fuel additive due to its high octane number and low emissions profile. It is also of interest in the field of organometallic chemistry, where its derivatives have been analyzed using spectroscopic techniques .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-3-pentanone and its derivatives has been explored in several studies. For instance, organometallic compounds derived from 2,2-dimethyl-3-pentanone have been synthesized and characterized using IR and 13C NMR techniques . Additionally, the synthesis of related compounds, such as 2,3-pentanedione, has been achieved using classical nitration methods starting from 2-pentanone . Another study reports the synthesis of a complex compound involving 2-pentanone, which results in a tin(IV) derivative with a distorted trigonal bipyramidal arrangement .
Molecular Structure Analysis
The molecular structure of compounds related to 2,2-Dimethyl-3-pentanone has been determined using various techniques. For example, the crystal structure of a tin(IV) derivative of 2-pentanone has been elucidated, revealing a terdentate dianion coordinating to the tin atom . The effects of solvents and metals on the 13C chemical shifts of organometallic derivatives of 2,2-dimethyl-3-pentanone have also been discussed, providing insights into the molecular structure and bonding .
Chemical Reactions Analysis
Chemical reactions involving 2,2-Dimethyl-3-pentanone and its analogs have been studied extensively. The gas-phase reactions of OH radicals with related compounds have been investigated to assess the occurrence and importance of alkoxy radical isomerization, which provides evidence for the isomerization of alkoxy radicals via 1,5-H shifts . Another study describes the stereoselective formation of hemiacetals from 2-halo-3-pentanones, which undergoes further reactions such as [4 + 3] cycloadditions with conjugated diene systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-3-pentanone and related compounds have been characterized in various studies. For instance, the (vapor + liquid) equilibrium data for binary and ternary systems involving 2,4-dimethyl-3-pentanone have been reported, providing information on phase behavior and azeotropic characteristics . The high-temperature oxidation of 2-pentanone has been studied to understand combustion kinetics and the formation of harmful species, which is relevant for evaluating the potential of ketones as fuels or additives .
科学研究应用
有机金属化合物合成
2,2-二甲基-3-戊酮已被研究用于合成有机金属化合物。使用红外光谱和 13C 核磁共振等技术来区分从2,2-二甲基-3-戊酮衍生的 O- 和 C- 金属化合物,并探讨溶剂和金属对13C化学位移的影响 (Meyer, Gorrichon, & Maroni, 1977)。
镇痛剂合成中的关键中间体
该化合物作为合成烷基氨基烷基萘酚类镇痛剂的关键中间体。已进行了关于该化合物与l-和d-苯甲酰酒石酸的拆分研究,并利用核磁共振光谱、旋光度计和手性气相色谱分析探讨其对映异构的苯甲酰酒石酸盐和对映体在溶液中的行为 (Collina, Benevelli, Vercesi, & Ghislandi, 1999)。
在石油化工行业中的应用
在石油化工领域,2,2-二甲基-3-戊酮已被用于增强碳酸盐裂缝岩心的注水效果。这种应用在从具有或不具有初始水饱和度的裂缝多孔介质中回收油气方面具有重要意义 (Argüelles-Vivas, Wang, Abeykoon, & Okuno, 2020)。
热化学中的焓测量
已测量了2,2-二甲基-3-戊酮的燃烧焓和汽化焓,并利用结果推导了该化合物在液态和气态下的生成焓。这些信息对于理解热化学中由α位和β位的甲基取代引入的立体效应至关重要 (Sellers, 1970)。
催化研究
已研究了2,2-二甲基-3-戊酮在催化中的作用,特别是在对称酮的合成中。通过CeO2基固溶体上的l-丙醇氧化二聚化合成3-戊酮的研究突显了其在这一领域的重要性 (Kamimura, Sato, Takahashi, Sodesawa, & Fukui, 2000)。
安全和危害
作用机制
Target of Action
2,2-Dimethyl-3-pentanone, also known as 2,2-Dimethylpentan-3-one, is a type of ketone. Ketones are known to react with various nucleophiles, such as nitrogen in hydroxylamine, to form oximes .
Mode of Action
The mode of action of 2,2-Dimethyl-3-pentanone involves its interaction with nucleophiles. For instance, in the presence of hydroxylamine, 2,2-Dimethyl-3-pentanone can react to form an oxime. This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by 2,2-Dimethyl-3-pentanone are related to its reactivity with nucleophiles. The formation of oximes from the reaction of 2,2-Dimethyl-3-pentanone with hydroxylamine is one such pathway .
Result of Action
The result of the action of 2,2-Dimethyl-3-pentanone is the formation of oximes when it reacts with hydroxylamine . Oximes are organic compounds that contain a C=N-OH functional group.
Action Environment
The action of 2,2-Dimethyl-3-pentanone can be influenced by environmental factors. For instance, the reaction of 2,2-Dimethyl-3-pentanone with hydroxylamine to form oximes can be catalyzed by acids . Additionally, 2,2-Dimethyl-3-pentanone is flammable and should be stored away from heat or sources of ignition .
属性
IUPAC Name |
2,2-dimethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNUTKMHYLQCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204971 | |
| Record name | 3-Pentanone, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-pentanone | |
CAS RN |
564-04-5 | |
| Record name | 2,2-Dimethyl-3-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-pentanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanone, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-3-pentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethyl-3-pentanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3VJP6F44A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,2-Dimethylpentan-3-one in flavor chemistry?
A: 2,2-Dimethylpentan-3-one has been identified as a volatile flavor component in wheat. [] Researchers identified its presence in both the flavor essence of a specific wheat variety and in the headspace vapors above the grain. [] This finding suggests that this compound contributes to the overall aroma profile of wheat.
Q2: How does the structure of 2,2-Dimethylpentan-3-one relate to its thermal decomposition?
A: The thermal decomposition of 2,3-dimethyl-2,3-epoxypentane, a structurally related compound, has been studied. [] The research found that this epoxide undergoes a series of complex reactions when heated, yielding a variety of products, including 2,2-dimethylpentan-3-one. [] This suggests that the structure of 2,2-dimethylpentan-3-one makes it a potential product in the thermal breakdown pathways of similar molecules.
Q3: Are there any known synthetic routes to produce 2,2-Dimethylpentan-3-one?
A: While the provided articles don't directly detail a synthetic route for 2,2-Dimethylpentan-3-one, one paper describes its use as a starting material. [] In this study, 2,2-dimethylpentan-3-one is reacted with dimethyl fumarate and tert-leucine in a three-component domino reaction. [] This reaction ultimately leads to the formation of a novel pyrrolidine nitroxide with potential applications in biological studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





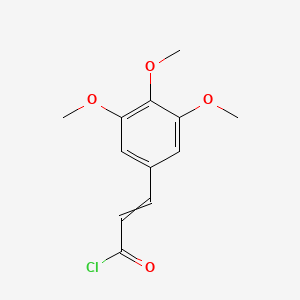
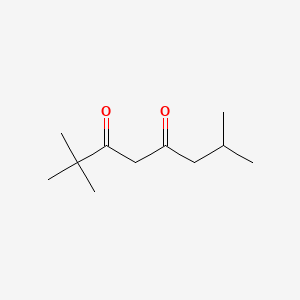

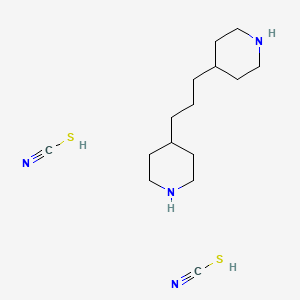
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)
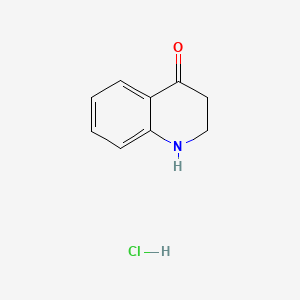

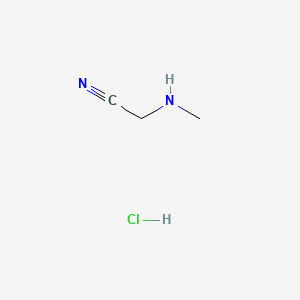


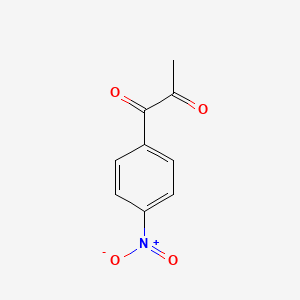
![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)